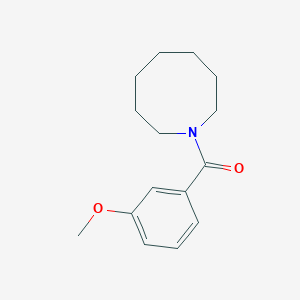

1-(3-methoxybenzoyl)azocane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-methoxybenzoyl)azocane, also known as MBOCA, is a chemical compound that has been widely used in various industrial applications, including the production of polyurethane products, such as coatings, adhesives, and foams. Despite its widespread use, MBOCA is a highly toxic compound that poses significant health risks to humans and animals.

Mechanism of Action

1-(3-methoxybenzoyl)azocane is a potent cytotoxic agent that induces cell death by disrupting cellular processes, such as DNA synthesis and protein synthesis. This compound is metabolized to 3-methoxy-4-hydroxybenzylamine (MHBA) by cytochrome P450 enzymes, which can then undergo further oxidation to form reactive intermediates that can interact with cellular macromolecules, such as proteins and DNA.

Biochemical and Physiological Effects:

This compound exposure has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, DNA damage, and cell death. This compound has also been shown to cause neurological damage, liver damage, and kidney damage in animal studies.

Advantages and Limitations for Lab Experiments

1-(3-methoxybenzoyl)azocane is a useful tool for studying the mechanisms of toxicity of aromatic isocyanates. However, its high toxicity limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers working with this compound.

Future Directions

Future research on 1-(3-methoxybenzoyl)azocane should focus on developing safer alternatives to this highly toxic compound for use in industrial applications. Additionally, further studies are needed to elucidate the mechanisms of this compound-induced toxicity and to develop effective strategies for preventing and treating this compound toxicity in exposed individuals.

Conclusion:

In conclusion, this compound is a highly toxic compound that has been widely used in various industrial applications. Despite its toxicity, this compound has been extensively studied in scientific research as a model compound for investigating the mechanisms of toxicity of other aromatic isocyanates. Future research on this compound should focus on developing safer alternatives and elucidating the mechanisms of toxicity to prevent and treat this compound-induced toxicity in exposed individuals.

Synthesis Methods

The synthesis of 1-(3-methoxybenzoyl)azocane involves the reaction of 3-methoxybenzoyl chloride with 1,6-diaminohexane under acidic conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents, such as chloroform and acetone.

Scientific Research Applications

1-(3-methoxybenzoyl)azocane has been extensively studied in scientific research due to its toxicological properties. It has been used as a model compound to investigate the mechanisms of toxicity of other aromatic isocyanates. This compound has also been used to study the effects of oxidative stress on cells and to evaluate the efficacy of various antioxidants in preventing this compound-induced toxicity.

properties

IUPAC Name |

azocan-1-yl-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-14-9-7-8-13(12-14)15(17)16-10-5-3-2-4-6-11-16/h7-9,12H,2-6,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPMXKTVBGXFBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5318790.png)

![2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5318797.png)

![4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5318805.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5318816.png)

![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5318817.png)

![allyl 5-[4-(acetyloxy)phenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318827.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-N-methylnicotinamide](/img/structure/B5318836.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5318846.png)

![N-cyclopropyl-1'-[6-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5318847.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5318852.png)

![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5318859.png)